molecular formula C12H16N2O3 B1616284 Dimethylallobarbital CAS No. 722-97-4

Dimethylallobarbital

Cat. No.: B1616284
CAS No.: 722-97-4
M. Wt: 236.27 g/mol
InChI Key: MCTNRBUJWLUDJG-UHFFFAOYSA-N
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Description

Dimethylallobarbital is a barbiturate derivative, a class of compounds known for their sedative and hypnotic properties Barbiturates have been widely used in medicine for their ability to depress the central nervous system, making them effective in treating conditions such as insomnia, anxiety, and seizures

Mechanism of Action

Target of Action

Dimethylallobarbital, like other barbiturates, primarily targets the GABA (gamma-aminobutyric acid) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and promote relaxation and sleep .

Mode of Action

This compound enhances the action of GABA at the GABA_A receptor, leading to an increase in synaptic inhibition . This results in an overall decrease in neuronal activity, producing effects such as sedation, hypnosis, and anesthesia . The compound may also inhibit calcium channels, leading to a decrease in excitatory neurotransmitter release .

Biochemical Pathways

It is known that barbiturates like this compound can affect various neurochemical processes . These include the modulation of neurotransmitter release, alteration of ion channel function, and changes in neuronal membrane properties .

Pharmacokinetics

They are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . Factors such as lipid solubility, degree of ionization, and differences in absorption and distribution can affect the potency and duration of action of these drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal activity. This is achieved through the enhancement of GABA-mediated synaptic inhibition, leading to effects such as sedation, hypnosis, and potentially anesthesia . At the cellular level, this can involve changes in ion flux across neuronal membranes, alterations in neurotransmitter release, and modifications of neuronal excitability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and exposure to other chemicals can impact the metabolism and effectiveness of the drug . Additionally, the gut microbiota, which can be influenced by diet and environmental exposures, may also play a role in drug metabolism and response

Preparation Methods

The synthesis of Dimethylallobarbital typically involves the reaction of barbituric acid with dimethylamine under controlled conditions. The process can be summarized as follows:

    Starting Materials: Barbituric acid and dimethylamine.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium, with the temperature maintained between 50-70°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Dimethylallobarbital undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the molecule.

    Common Reagents: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and halogenating agents (for substitution) are frequently used.

    Major Products: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

Dimethylallobarbital has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives.

    Biology: Studies have explored its effects on various biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to evaluate its potential as an anticonvulsant and sedative-hypnotic agent.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Comparison with Similar Compounds

Dimethylallobarbital can be compared with other barbiturate derivatives such as:

    Phenobarbital: Known for its long-acting anticonvulsant properties.

    Secobarbital: A short-acting barbiturate used primarily for its hypnotic effects.

    Amobarbital: Used for its sedative and hypnotic properties.

What sets this compound apart is its unique dimethyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

IUPAC Name

1,3-dimethyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-5-7-12(8-6-2)9(15)13(3)11(17)14(4)10(12)16/h5-6H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTNRBUJWLUDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222530
Record name Barbituric acid, 5,5-diallyl-1,3-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722-97-4
Record name 1,3-Dimethyl-5,5-di-2-propen-1-yl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=722-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid, 5,5-diallyl-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylallobarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125779
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Barbituric acid, 5,5-diallyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLALLOBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUB4TVA5NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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